![molecular formula C19H14ClF3N2O2 B4772901 N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4772901.png)
N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that specifically targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide specifically targets BTK, a key regulator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which promote cell survival and proliferation. Inhibition of BTK by N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide results in the suppression of these pathways, leading to decreased cell survival and proliferation.
Biochemical and physiological effects:
In preclinical studies, N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has also been shown to decrease the levels of key signaling proteins in B-cell receptor signaling pathways, including BTK, AKT, and ERK.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is its specificity for BTK, which reduces the potential for off-target effects. However, like many small molecule inhibitors, N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has limited solubility in water, which can make it challenging to work with in certain experimental settings. Additionally, N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Future Directions
For research on N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide include clinical trials in humans, to determine its safety and efficacy as a potential therapy for B-cell malignancies. Additionally, further studies are needed to understand the mechanisms underlying N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide's anti-tumor activity, and to identify potential biomarkers that could be used to predict response to therapy. Finally, the development of more soluble analogs of N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide could improve its utility in experimental settings.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2/c1-11-6-7-12(8-15(11)20)24-17(26)10-25-9-14(18(27)19(21,22)23)13-4-2-3-5-16(13)25/h2-9H,10H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJWOWMXDCBSCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.